Quindecamine acetate
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Overview
Description
Quindecamine acetate is a derivative of quinaldine, known for its antifungal properties . It is a compound with significant biological activity, particularly in inhibiting fungal growth. The chemical structure of this compound includes a quinaldine moiety, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quindecamine acetate is synthesized from quinaldine through a series of chemical reactions. The process typically involves the acetylation of quindecamine, which is derived from quinaldine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Quindecamine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted quinaldine compounds .
Scientific Research Applications
Quindecamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: Its antifungal properties make it valuable in studying fungal infections and developing antifungal treatments.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in treating fungal infections.
Industry: It is used in the development of antifungal coatings and materials.
Mechanism of Action
The mechanism of action of quindecamine acetate involves its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include ergosterol, a key component of fungal cell membranes. By binding to ergosterol, this compound increases membrane permeability, causing leakage of cellular contents and ultimately cell death .
Comparison with Similar Compounds
Quinaldine: The parent compound of quindecamine acetate, known for its antimicrobial properties.
Quinoline: Another derivative of quinaldine with similar biological activities.
Quinazoline: A related compound with a broader spectrum of biological activities, including anticancer and antibacterial properties.
Uniqueness: this compound stands out due to its specific antifungal activity and its ability to disrupt fungal cell membranes. Its unique mechanism of action and high efficacy against a range of fungal species make it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
5714-05-6 |
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Molecular Formula |
C34H50N4O6 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrate |
InChI |
InChI=1S/C30H38N4.2C2H4O2.2H2O/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4;;/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4);2*1H2 |
InChI Key |
XHJVGKULSGWYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O.O.O |
Origin of Product |
United States |
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